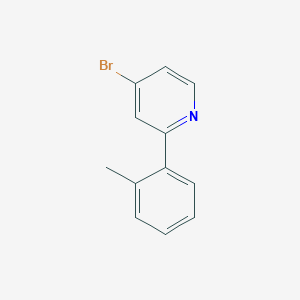

4-Bromo-2-(2-tolyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-8-10(13)6-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFCJSMKAZPFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297204 | |

| Record name | 4-Bromo-2-(2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-13-5 | |

| Record name | 4-Bromo-2-(2-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 2 Tolyl Pyridine and Its Direct Precursors

Strategies for Constructing the 4-Bromo-2-(2-tolyl)pyridine Core Structure

The construction of the this compound scaffold is most efficiently achieved through the functionalization of a pre-existing pyridine (B92270) ring, typically a dihalopyridine, via cross-coupling reactions. This approach offers high regioselectivity. Alternatively, the pyridine ring can be formed through cyclization reactions, building the core structure with the desired substituents already incorporated or positioned for subsequent modification.

Palladium-Catalyzed Cross-Coupling Reactions for C(sp²)-C(sp²) Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. These methods are central to the synthesis of biaryl compounds like this compound.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, the most direct approach is the regioselective coupling of 2,4-dibromopyridine (B189624) with a 2-tolylboronic acid or its corresponding ester.

The regioselectivity of this reaction is a critical consideration. In 2,4-dihalopyridines, the C2 position is generally more electrophilic and thus more reactive toward oxidative addition to the palladium(0) catalyst than the C4 position. This intrinsic reactivity allows for the selective functionalization at the C2 position, leaving the C4-bromo substituent intact. acs.orgresearchgate.net The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yield and selectivity. mdpi.comnih.gov

Several palladium catalyst systems have been shown to be effective for the Suzuki-Miyaura coupling of halopyridines. nih.gov For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium precursor like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a phosphine (B1218219) ligand are commonly employed. The base, often an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (B84403) (e.g., K₃PO₄), plays a key role in the transmetalation step. mdpi.comnih.gov

| Catalyst Precursor | Ligand | Base | Solvent(s) | Temperature (°C) | Yield (%) | Reference(s) |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | mdpi.com |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | 25-80 | Good | acs.orgnih.gov |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Aqueous Isopropanol | Reflux | Moderate to Good | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | nih.gov |

This table presents representative conditions for Suzuki-Miyaura couplings on related halopyridine substrates. Yields are general indications and vary based on specific substrates.

The Negishi coupling provides another powerful method for C(sp²)-C(sp²) bond formation by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, although organozinc reagents are sensitive to moisture and air, requiring inert reaction conditions. wikipedia.org

In the context of synthesizing analogs of this compound, a Negishi coupling could involve the reaction of a 2-pyridylzinc reagent with an aryl halide or, more relevantly, the coupling of 2,4-dihalopyridine with an organozinc reagent like (2-tolyl)zinc chloride. Similar to the Suzuki coupling, the regioselectivity is generally governed by the higher reactivity of the C2 position in 2,4-dihalopyridines. orgsyn.org Palladium catalysts, often paired with bulky phosphine ligands such as XPhos or CPhos, are effective in promoting these transformations. researchgate.netresearchgate.netnih.gov The reaction is a valuable alternative to Suzuki coupling, particularly when the corresponding organoboron reagent is unstable or difficult to access.

During transition metal-catalyzed cross-coupling reactions, the formation of homocoupled products can occur as a side reaction. For instance, in the Suzuki or Negishi coupling of 2,4-dibromopyridine, small amounts of 4,4'-dibromo-2,2'-bipyridine (B104092) might be formed through the homocoupling of the starting material. Similarly, the organometallic reagent (e.g., 2-tolylboronic acid or 2-tolylzinc chloride) can undergo homocoupling to produce 2,2'-bitolyl.

However, homocoupling can also be utilized as a primary synthetic strategy. The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, can be adapted for bromopyridines to produce symmetrical bipyridines. mdpi.com While this does not directly yield the asymmetrically substituted this compound, it is a fundamental C(sp²)-C(sp²) bond-forming reaction within pyridine chemistry. researchgate.net Modern variations of homocoupling often use palladium catalysts and can be an efficient route to symmetrical building blocks. elsevierpure.com Heterocoupling, the cross-coupling of two different organic halides, is generally more challenging due to the potential for a statistical mixture of products, but can be achieved with carefully controlled conditions and reagents of differing reactivity.

Copper-Catalyzed Arylation Methods Relevant to Pyridine Frameworks

While palladium catalysis dominates the field of cross-coupling, copper-catalyzed reactions offer a more economical alternative and exhibit different reactivity patterns. The Ullmann condensation is the classic example, traditionally used for forming C-O and C-N bonds, but also applicable to C-C bond formation. acs.orgacs.org

Modern copper-catalyzed methods have expanded significantly. These include copper-catalyzed C-H arylation, which could potentially be used to introduce the 2-tolyl group onto a 4-bromopyridine (B75155) precursor. bohrium.comnih.govresearchgate.netresearchgate.netnih.gov For instance, the direct arylation of pyridine N-oxides at the C2 position with arylboronic esters has been demonstrated. nih.govnih.gov This approach, followed by deoxygenation, presents an alternative pathway. Copper can also catalyze the coupling of aryl halides with various nucleophiles, and while less common for C(sp²)-C(sp²) coupling than palladium, specialized ligand systems can facilitate these reactions. nih.govmdpi.comresearchgate.netrsc.org These methods are particularly relevant for large-scale synthesis where cost is a significant factor.

Cyclization Reactions for Pyridine Ring Formation Bearing Key Substituents

Instead of building upon a pre-formed pyridine ring, the core heterocycle can be constructed from acyclic precursors through cyclization reactions. These methods assemble the ring in a way that incorporates the desired substituents.

The Hantzsch Pyridine Synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgacs.orgchemtube3d.comorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the pyridine. To synthesize a precursor for this compound, one could envision using 2-methylbenzaldehyde (B42018) as the aldehyde component. However, achieving the specific 4-bromo substitution pattern directly through this method is challenging and would likely require post-cyclization modification.

The Kröhnke Pyridine Synthesis offers another route, reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.comresearchgate.netresearchgate.net This method is highly versatile for producing polysubstituted pyridines. By carefully selecting the starting materials, one could construct a pyridine ring bearing the 2-tolyl group and a substituent at the 4-position that could be converted to a bromine atom. For example, reacting a 1,5-dicarbonyl compound, formed in situ from a Michael addition, with a nitrogen source leads to the pyridine ring. wikipedia.org

While these cyclization methods offer high convergency, they often require more complex starting materials and may offer less regiocontrol for specific substitution patterns compared to the cross-coupling strategies on dihalopyridines. nih.gov

Other Transition Metal-Catalyzed Synthetic Routes to Arylpyridines

The creation of the aryl-pyridine bond is a cornerstone of modern synthetic chemistry, with several transition metal-catalyzed cross-coupling reactions being instrumental. mdpi.com These methods are crucial for synthesizing the 2-(2-tolyl)pyridine intermediate.

The Suzuki-Miyaura coupling is a widely applied method for forming C(sp²)–C(sp²) bonds, which are present in numerous pharmaceuticals and organic materials. nih.govclaremont.edu This reaction typically involves the coupling of a halo-pyridine, such as 2-bromopyridine (B144113), with an arylboronic acid, like (2-tolyl)boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net Various palladium catalysts, such as Pd(dppf)Cl₂, are effective for this transformation, which can be performed under relatively mild conditions. researchgate.netcdnsciencepub.com

Another powerful tool for this purpose is the Negishi coupling , which pairs an organic halide with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.org In the context of synthesizing the target molecule's precursor, 2-bromopyridine could be coupled with a (2-tolyl)zinc reagent catalyzed by a palladium or nickel complex. wikipedia.orgresearchgate.net The development of solid, moderately air-stable 2-pyridylzinc reagents has further enhanced the operational simplicity and reliability of this method, making it a strong alternative to the sometimes-unstable 2-pyridylboron reagents. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst System | Typical Reagents | General Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / Na₃PO₄ | 2-Halopyridine + (2-tolyl)boronic acid | Temperatures ranging from 65 to 100 °C in solvents like dioxane. researchgate.netcdnsciencepub.com |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(PPh₃)₂Cl₂ | 2-Halopyridine + (2-tolyl)zinc halide | Often proceeds at room temperature in solvents like THF. researchgate.netnih.gov |

| Goldberg Reaction (C-N Coupling) | CuI / 1,10-phenanthroline | 2-Bromopyridine + Amide/Amine | Copper-catalyzed alternative for N-arylation, not C-C coupling. nih.gov |

Regioselective Functionalization for Targeted this compound Synthesis

Achieving the specific 4-bromo, 2-aryl substitution pattern requires precise control over the regiochemistry of the functionalization steps. This can be accomplished either by brominating a pre-formed 2-arylpyridine or by arylating a pre-brominated pyridine.

Direct electrophilic bromination of the pyridine ring is challenging because the ring is electron-deficient. Such reactions, when forced, typically occur at the 3-position and require harsh conditions like high temperatures. researchgate.net To achieve bromination at the 4-position of a 2-(2-tolyl)pyridine intermediate, more sophisticated methods are necessary.

A common and effective strategy involves the initial formation of a pyridine N-oxide . The N-oxide group activates the pyridine ring, making the C2 and C4 positions more susceptible to electrophilic attack. researchgate.net This intermediate can then be treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to install the bromine at the desired position. researchgate.net Subsequent deoxygenation of the N-oxide restores the pyridine ring. This N-oxide pathway provides a practical route to various 2-halo-substituted pyridines. nih.gov Other specialized brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, have also been developed for the selective bromination of pyridine derivatives. google.com

| Method | Key Reagent(s) | Target Position | Notes |

|---|---|---|---|

| N-Oxide Activation | 1. Oxidizing Agent (e.g., peracetic acid) 2. Brominating Agent (e.g., POBr₃) | C2 and C4 | Highly efficient and regioselective method for accessing 2- and 4-halopyridines. researchgate.netnih.gov |

| Oleum-Mediated Bromination | DBDMH / Oleum | Varies | Provides an alternative to harsher methods using elemental bromine. google.com |

| Direct High-Temp Bromination | Br₂ / Oleum | C3 | Generally not suitable for C4 bromination; requires temperatures over 300°C. researchgate.net |

An alternative synthetic strategy involves introducing the 2-tolyl group onto a pyridine ring that is already brominated at the C4 position. The key transformation here is a selective cross-coupling reaction at the C2 position.

This is most commonly achieved by starting with a di-halogenated pyridine, such as 2,4-dibromopyridine. The different electronic environments of the two bromine atoms can lead to differential reactivity, allowing for a selective reaction at one site. The C2 position in dihalopyrimidines and related heterocycles can be targeted for cross-coupling under specific catalytic conditions, although C4 is often the more reactive site for nucleophilic substitution. nih.gov

By carefully selecting the palladium catalyst and reaction conditions, a Suzuki or Negishi cross-coupling can be performed to selectively introduce the 2-tolyl group at the C2 position of 2,4-dibromopyridine, leaving the C4-bromo substituent intact. This approach leverages the vast body of research on palladium-catalyzed cross-coupling reactions to build molecular complexity in a controlled manner. acs.org

Multi-Step Synthetic Sequences from Readily Available Pyridine Intermediates

The synthesis of this compound is best conceptualized as a multi-step process starting from simple, commercially available pyridine building blocks. Two logical pathways emerge based on the principles of regioselective functionalization.

Route A: Arylation Followed by Bromination

Step 1: C2-Arylation. Start with 2-bromopyridine. Perform a transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with (2-tolyl)boronic acid or a Negishi coupling with a (2-tolyl)zinc reagent. This step forms the intermediate, 2-(2-tolyl)pyridine.

Step 2: N-Oxidation. The resulting 2-(2-tolyl)pyridine is oxidized to form 2-(2-tolyl)pyridine N-oxide. This activates the C4 position for the subsequent bromination step.

Step 3: C4-Bromination. The N-oxide intermediate is treated with a suitable brominating agent (e.g., POBr₃) to introduce the bromine atom regioselectively at the C4 position.

Step 4: Deoxygenation. The final step involves the removal of the N-oxide group to yield the target compound, this compound.

Route B: Selective Arylation of a Dihalopyridine

Step 1: Starting Material. Begin with 2,4-dibromopyridine.

Step 2: Selective C2-Arylation. Employ a carefully controlled palladium-catalyzed cross-coupling reaction (Suzuki or Negishi) with a (2-tolyl)organometallic reagent. The conditions are optimized to favor reaction at the more electronically distinct C2 position over the C4 position, directly yielding this compound. This route is more atom-economical but may require more rigorous optimization to achieve high selectivity.

Both sequences rely on foundational reactions in heterocyclic and organometallic chemistry to construct the target molecule with precision.

Reactivity and Advanced Chemical Transformations of 4 Bromo 2 2 Tolyl Pyridine

Palladium-Mediated Reactions of the Bromine Substituent

The carbon-bromine bond at the C4 position of the pyridine (B92270) ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and similar couplings) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. For 4-Bromo-2-(2-tolyl)pyridine, a Suzuki reaction with an arylboronic acid would replace the bromine atom with a new aryl group. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). libretexts.orgnih.gov The use of water as a solvent under microwave irradiation has been shown to be an efficient and environmentally friendly approach for Suzuki couplings of bromopyridines. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This transformation is catalyzed by a palladium complex and requires a base, such as triethylamine. wikipedia.org The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org This method allows for the introduction of vinyl groups at the C4 position of the pyridine ring.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The process requires a palladium catalyst, a suitable phosphine ligand (often sterically hindered), and a base (typically a strong, non-nucleophilic base like sodium tert-butoxide). wikipedia.orgacsgcipr.org This reaction is a key method for synthesizing N-arylpyridine derivatives from this compound. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amine coupling partners under increasingly mild conditions. wikipedia.org

| Reaction | Coupling Partner | Catalyst/Ligand System | Base | Typical Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine | K₂CO₃, Cs₂CO₃ | 4-Aryl-2-(2-tolyl)pyridine |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂/phosphine | Et₃N, K₂CO₃ | 4-(Alkenyl)-2-(2-tolyl)pyridine |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃/phosphine ligand | NaOtBu, K₃PO₄ | 4-(Amino)-2-(2-tolyl)pyridine |

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring is an electron-deficient heterocycle, which influences its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electronegative nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. The bromine atom at the C4 position is a good leaving group, making this compound a suitable substrate for SNAr reactions. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion. The reaction rate can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net For instance, the reaction of 3-bromopyridines with nucleophiles can be promoted by base-catalyzed isomerization to the more reactive 4-bromopyridine (B75155) intermediate via a pyridyne mechanism. researchgate.net

Electrophilic Aromatic Substitution: In contrast to nucleophilic substitution, electrophilic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature. The nitrogen atom is protonated or coordinates to the electrophile, further deactivating the ring towards attack. When such reactions do occur, substitution is typically directed to the β-position (C3 and C5), as the α and γ positions are more deactivated. The presence of the 2-tolyl group (an ortho-, para-director) and the bromine atom may influence the regioselectivity of any potential electrophilic substitution, although such reactions are less common for this class of compounds compared to nucleophilic substitutions and cross-coupling reactions.

Transformations Involving the 2-tolyl Moiety

The 2-tolyl group, which consists of a methyl group attached to a benzene (B151609) ring, offers additional sites for chemical modification. wikipedia.org

Oxidation of the Methyl Group: The methyl group can be oxidized to other functional groups. For example, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be converted into a carboxylic acid group, yielding 2-(2-carboxyphenyl)-4-bromopyridine. Milder conditions can potentially lead to the formation of an alcohol (hydroxymethyl group) or an aldehyde.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would produce 4-Bromo-2-(2-(bromomethyl)phenyl)pyridine, a versatile intermediate for further nucleophilic substitution reactions at the benzylic carbon.

Electrophilic Substitution on the Tolyl Ring: The tolyl group itself can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group. Therefore, electrophiles will preferentially add to the positions ortho and para to the methyl group. However, the position of the pyridine ring substituent must also be considered, as it can influence the steric accessibility and electronic properties of the tolyl ring.

Derivatization Techniques for Analytical Research of this compound

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a product with improved properties for analysis, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comjfda-online.com The main goals are to increase volatility, improve thermal stability, enhance chromatographic separation, and/or improve detector response. nih.govgcms.cz While this compound itself lacks active hydrogens (like those in -OH, -NH₂, or -COOH groups) that are the typical targets for many derivatization reactions, these techniques are crucial for analyzing its potential metabolites or reaction products that may contain such functional groups.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting an active hydrogen with an acylating agent like an acid anhydride (B1165640) or acyl halide. researchgate.net For potential hydroxylated or aminated metabolites of this compound, acylation would convert these polar functional groups into less polar, more volatile esters or amides. Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), are often used to introduce fluorine atoms into the derivative, which significantly enhances the response of an electron capture detector (ECD) and can generate characteristic mass fragments in MS analysis. jfda-online.comresearchgate.net

Alkylation is the replacement of an active hydrogen with an alkyl group, which reduces polarity and increases volatility. gcms.czlibretexts.org This is most commonly applied to acidic functional groups like carboxylic acids and phenols to form esters and ethers, respectively. colostate.edu For a potential carboxylic acid metabolite formed by the oxidation of the tolyl methyl group, esterification (a form of alkylation) would be necessary for GC analysis. Reagents like BF₃ in methanol (B129727) or diazomethane (B1218177) can be used to form methyl esters, which exhibit improved chromatographic peak shape and volatility. colostate.edu

Silylation is one of the most common derivatization techniques, especially for GC analysis. It involves replacing an active hydrogen in functional groups like -OH, -COOH, -NH₂, and -SH with a trimethylsilyl (B98337) (TMS) group. gcms.cz Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. gcms.czmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. nih.govcaltech.edu Often, a catalyst like pyridine or trimethylchlorosilane (TMCS) is added to enhance the reactivity of the silylating agent. caltech.edu For any hydroxylated metabolites of this compound, silylation would be a critical step to enable their analysis by GC-MS, preventing peak tailing and improving sensitivity. nih.govmdpi.com

| Derivatization Method | Target Functional Group (on a derivative/metabolite) | Common Reagent(s) | Purpose |

| Acylation | -OH, -NH₂, -SH | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Increase volatility, improve thermal stability, enhance ECD response. researchgate.net |

| Alkylation (Esterification) | -COOH, -OH | BF₃/Methanol, Diazomethane, PFBBr | Reduce polarity, increase volatility for GC analysis, enhance ECD response (with PFBBr). libretexts.orgcolostate.edu |

| Silylation | -OH, -COOH, -NH₂, -SH | BSTFA, MSTFA (+ Pyridine or TMCS) | Increase volatility and thermal stability, improve peak shape for GC analysis. gcms.czcaltech.edu |

Coordination Chemistry and Ligand Applications of 4 Bromo 2 2 Tolyl Pyridine

4-Bromo-2-(2-tolyl)pyridine as a Monodentate Ligand in Metal Complex Formation

As a monodentate ligand, this compound coordinates to a metal center through the lone pair of electrons on its nitrogen atom. The steric bulk introduced by the 2-tolyl group and the electronic influence of the bromo substituent at the 4-position are critical factors that determine the stability and geometry of the resulting metal complexes. Pyridine (B92270) and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. wikipedia.orgresearchgate.net The stability of these complexes is often enhanced by electron-donating substituents on the pyridine ring, which increase the ligand's basicity. researchgate.net

While specific research detailing the formation of metal complexes with this compound as a monodentate ligand is not extensively documented, the principles of pyridine coordination chemistry provide a foundational understanding. The presence of the ortho-tolyl group can create significant steric hindrance, influencing the coordination number and geometry around the metal center. This steric effect can be compared to that of other substituted pyridines, such as picolines, where substituents adjacent to the nitrogen atom can affect the metal-ligand bond. wikipedia.org Complexes with monodentate pyridine ligands can adopt various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and other coordinating ligands. wikipedia.org

Design and Synthesis of Polydentate Ligands Incorporating the this compound Structural Motif

The 4-bromo substituent on the pyridine ring serves as a versatile synthetic handle for constructing more elaborate polydentate ligands. The carbon-bromine bond is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, allowing for the covalent linkage of the this compound unit to other coordinating moieties. This strategy is a common approach for creating ligands with tailored properties for specific applications in catalysis or materials science.

For instance, the bromo-group can be converted to a boronic acid or ester, which can then be coupled with other halogenated heterocycles to form bipyridine or terpyridine-like structures. Alternatively, the bromo-position can be directly coupled with other organometallic reagents. While the synthesis of polydentate ligands specifically from this compound is not prominently featured in available literature, the methodologies for analogous transformations are well-established for other bromopyridines. nih.govbath.ac.uk These synthetic routes are crucial for developing ligands that can form highly stable chelate complexes with metal ions, a property that is often desirable for robust catalysts. nih.gov

Formation of Transition Metal Complexes with this compound and its Derivatives

The coordination of this compound and its polydentate derivatives to transition metals leads to the formation of a diverse range of complexes. The nature of the metal-ligand interaction, including bond lengths and angles, is influenced by both the electronic properties of the metal center and the steric and electronic characteristics of the ligand.

Catalytic Applications of Metal Complexes Derived from this compound (Excluding Biological Catalysis)

Metal complexes featuring pyridine-based ligands are workhorses in homogeneous catalysis. The ligand framework plays a crucial role in modulating the reactivity and selectivity of the metal center.

Cross-Coupling Catalysis Mediated by Pyridine-Based Ligands

Palladium complexes bearing pyridine ligands are effective precatalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. nih.govacs.org These reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis. The electronic properties of the pyridine ligand can influence the efficiency of the catalytic cycle. For instance, more basic (electron-rich) pyridine ligands have been shown to enhance the catalytic activity of palladium complexes in certain cross-coupling reactions. acs.org

The use of 2-arylpyridine scaffolds, which are structurally related to this compound, has been explored in directed C-H activation and cross-coupling reactions. For example, 2-(p-tolyl)pyridine (B1347097) has been used in rhodium-catalyzed reactions with triorganoindium reagents. researchgate.net Although the "2-pyridyl problem" can sometimes complicate cross-coupling reactions involving 2-substituted pyridine nucleophiles, various strategies have been developed to overcome these challenges. nih.gov Ligand-free conditions have also been developed for palladium-catalyzed cross-coupling of aryl halides, including bromopyridines. rsc.org

Hydrogenation and Hydrofunctionalization Catalysis

The catalytic hydrogenation of unsaturated bonds is a critical industrial process. While research often focuses on the hydrogenation of the pyridine ring itself to produce valuable piperidines, researchgate.netrsc.orgnih.govacs.org metal complexes containing pyridine ligands can also serve as catalysts for the hydrogenation of other substrates. A famous example is Crabtree's catalyst, an iridium complex with a pyridine ligand, used for hydrogenating olefins. wikipedia.org

The development of catalysts for hydrofunctionalization, the addition of an H-X bond across an unsaturated C-C bond, is an active area of research. Pincer-type ligands, which can be constructed from pyridine building blocks, are often employed in this context. The stability imparted by the chelate effect and the ability to tune the ligand's steric and electronic properties are key to designing effective catalysts for these transformations.

Exploration of Other Emerging Catalytic Transformations

The versatility of pyridine-based ligands extends to a wide range of other catalytic reactions. Metal complexes incorporating these ligands have found applications in polymerization, C-H amination, and oxidation reactions. The design of the ligand is paramount in directing the outcome of these transformations. For example, main group elements have been incorporated into pyridine-based ligand frameworks to create complexes with unique reactivity, facilitating reactions like the catalytic hydrogenation of CO2 and the hydrogenolysis of aryl fluorides. nih.gov While specific applications of this compound in these emerging areas are yet to be reported, the fundamental principles of ligand design suggest its potential as a building block for future catalytic systems.

Advanced Spectroscopic Characterization Methodologies for 4 Bromo 2 2 Tolyl Pyridine and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Bromo-2-(2-tolyl)pyridine in solution. Through a combination of ¹H and ¹³C NMR experiments, the chemical environment, connectivity, and spatial arrangement of atoms can be mapped out.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridine (B92270) ring, the tolyl ring, and the methyl group. The protons on the pyridine ring (H-3, H-5, and H-6) would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom. The bromine atom at the 4-position would further influence the chemical shifts of adjacent protons, primarily H-3 and H-5. The protons of the 2-tolyl group would resonate in the aromatic region (δ 7.2-7.8 ppm), and the methyl protons would appear as a characteristic singlet further upfield (δ 2.3-2.5 ppm). Spin-spin coupling between adjacent non-equivalent protons would result in specific splitting patterns (e.g., doublets, triplets, or multiplets), which are crucial for assigning proton connectivity.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons would appear in the δ 120-160 ppm range, with the carbon atom bonded to the nitrogen (C-2) and the bromine (C-4) showing distinct chemical shifts. The carbons of the tolyl group, including the quaternary carbons, would also have characteristic resonances. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity between protons and carbons, confirming the substitution pattern on both aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on additive models and data from similar substituted pyridines.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~7.8 | ~125 |

| Pyridine C-4 | - | ~130 |

| Pyridine H-5 | ~7.5 | ~123 |

| Pyridine H-6 | ~8.4 | ~150 |

| Pyridine C-2 | - | ~160 |

| Tolyl C-1' | - | ~138 |

| Tolyl C-2' | - | ~136 |

| Tolyl H-3' | ~7.3 | ~131 |

| Tolyl H-4' | ~7.2 | ~129 |

| Tolyl H-5' | ~7.2 | ~126 |

| Tolyl H-6' | ~7.6 | ~130 |

| Methyl (-CH₃) | ~2.4 (singlet) | ~20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₀BrN, with a calculated monoisotopic mass of approximately 262.00 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), which are present in an approximate 1:1 ratio. libretexts.org This results in two peaks of nearly equal intensity at m/z values corresponding to [C₁₂H₁₀⁷⁹BrN]⁺ and [C₁₂H₁₀⁸¹BrN]⁺. libretexts.org The presence of this M⁺/M⁺+2 pattern is a definitive indicator of a monobrominated compound. libretexts.org

The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, stable charged fragments. chemguide.co.uk The analysis of these fragments helps to confirm the molecular structure. Plausible fragmentation pathways for this compound include:

Loss of a bromine radical: This is a common fragmentation for bromo-aromatic compounds, leading to a significant fragment ion [M-Br]⁺.

Loss of the tolyl group: Cleavage of the C-C bond between the two rings can result in the formation of a bromopyridinyl cation or a tolyl cation.

Loss of a methyl radical: Fragmentation may involve the loss of a methyl group from the tolyl moiety to form an [M-CH₃]⁺ ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br) |

| [C₁₂H₁₀BrN]⁺ | Molecular Ion (M⁺) | 262 |

| [C₁₂H₁₀N]⁺ | Loss of Bromine radical (-Br) | 182 |

| [C₅H₃BrN]⁺ | Loss of Toluene neutral molecule | 171 |

| [C₇H₇]⁺ | Tolyl cation | 91 |

| [C₁₁H₇BrN]⁺ | Loss of Methyl radical (-CH₃) | 247 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For this compound, a key structural parameter of interest is the dihedral angle between the planes of the pyridine and the 2-tolyl rings. Due to potential steric hindrance between the ortho-methyl group of the tolyl ring and the pyridine ring, it is expected that the two rings will not be coplanar. This twist angle significantly influences the molecule's conformation and electronic properties.

The crystal structure would also confirm the substitution pattern and provide accurate measurements of bond lengths, such as the C-Br, C-N, and inter-ring C-C bonds. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture and influence the material's physical properties.

Table 3: Expected Crystallographic Parameters for this compound Values are typical for similar organic structures and would require experimental determination for confirmation.

| Parameter | Expected Value / Observation |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Dihedral Angle (Pyridine-Tolyl) | 40 - 60° |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Lengths (in pyridine) | ~1.33 - 1.34 Å |

| C-C Bond Length (inter-ring) | ~1.49 Å |

| Intermolecular Interactions | Potential for π-π stacking, C-H···π interactions |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. cardiff.ac.uk The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to transitions between vibrational energy levels. The resulting spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present in this compound. njit.edu

The IR and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the substituted pyridine and tolyl rings. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

Ring Stretching (C=C and C=N): The stretching vibrations of the aromatic rings are characteristic and appear in the 1400-1610 cm⁻¹ region. elixirpublishers.com

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern and appear at lower frequencies.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear as a strong band in the low-frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for observing the symmetric vibrations of the aromatic rings. cardiff.ac.uk

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (methyl) | 2980 - 2850 | IR, Raman |

| Aromatic Ring C=C and C=N Stretch | 1610 - 1400 | IR, Raman (strong) |

| Methyl C-H Bend | 1460 - 1370 | IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | IR (strong) |

| C-Br Stretch | 600 - 500 | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net For conjugated organic molecules like this compound, the most significant electronic transitions are typically π → π* transitions.

The chromophore of this compound consists of the conjugated pyridine and tolyl ring systems. The spectrum of pyridine itself shows absorption bands around 250-262 nm. researchgate.net The attachment of the tolyl group at the 2-position extends the conjugated π-system, which is expected to cause a bathochromic (red) shift of the absorption maximum (λₘₐₓ) to a longer wavelength compared to unsubstituted pyridine. The bromine atom at the 4-position, acting as an auxochrome, may also slightly modify the absorption profile.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be characterized by one or more strong absorption bands in the 250-300 nm range, indicative of the π → π* transitions within the aromatic system. The molar absorptivity (ε) at λₘₐₓ provides a measure of the probability of the electronic transition.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λₘₐₓ (nm) | Type of Transition |

| Ethanol | ~270 - 290 | π → π |

| Cyclohexane | ~265 - 285 | π → π |

Computational and Theoretical Studies on 4 Bromo 2 2 Tolyl Pyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A geometry optimization of 4-Bromo-2-(2-tolyl)pyridine using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the molecule's lowest energy conformation. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Following optimization, an electronic structure analysis would typically be performed to understand the distribution of electrons within the molecule. However, specific optimized coordinates and electronic properties for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. Without specific DFT calculations for this compound, the values for these parameters remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an MEP map would identify the electron-rich nitrogen atom of the pyridine (B92270) ring as a likely site for electrophilic interaction. However, a specific, calculated MEP map for this compound is not publicly available.

Prediction of Non-Linear Optical (NLO) Properties through Quantum Mechanical Methods

Computational methods can predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties arise from the interaction of molecules with an applied electric field. Molecules with significant charge transfer characteristics often exhibit larger NLO responses. A computational study on this compound would quantify these properties, but no such study has been published.

Conformational Analysis and Potential Energy Surface (PES) Studies

Conformational analysis of this compound would involve studying the rotation around the single bond connecting the pyridine and tolyl rings. A Potential Energy Surface (PES) scan, where the dihedral angle between the two rings is systematically varied and the energy at each step is calculated, would identify the most stable conformation (global minimum) and any rotational energy barriers. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments. Such a study would provide valuable insights into steric hindrance between the two aromatic rings. Unfortunately, specific PES data for this compound is not available in the literature.

Applications in Materials Science and Advanced Chemical Systems Non Biological

Utilization of 4-Bromo-2-(2-tolyl)pyridine in Polymer Chemistry

There is no available research literature that describes the use of this compound as a monomer or precursor in polymerization reactions. While brominated pyridine (B92270) derivatives can, in principle, be utilized in cross-coupling reactions to form conjugated polymers, specific studies involving the 2-(2-tolyl) isomer are not documented. Cross-coupling reactions like the Suzuki or Stille couplings are common methods for synthesizing conjugated polymers from brominated aromatic compounds. acs.org However, the scientific literature has not reported the application of these methods to this compound for polymer synthesis.

Incorporation into Organic Electronic Materials (e.g., OLEDs, if purely chemical/physical property of the material)

The incorporation of this compound into organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs), has not been specifically reported. Pyridine-containing compounds are of interest in OLEDs, often as part of larger molecular structures like hole-transporting materials or emissive organometallic complexes. acs.orgresearchgate.net For instance, functionalized pyridine-appended pyrene (B120774) derivatives have been studied as hole-transporting materials, where different substituents on the pyridine ring can tune the material's properties. acs.org However, no studies have been found that specifically utilize the this compound scaffold in the design or synthesis of materials for organic electronics.

Role in Supramolecular Chemistry and Self-Assembly Processes

There is no documented role of this compound in the field of supramolecular chemistry or self-assembly processes. Pyridyl functionalities are often used in supramolecular chemistry as they can coordinate with metal ions or participate in hydrogen bonding to form well-defined architectures. The alkylation of pendant pyridyl groups is one strategy to create more complex supramolecular structures. rsc.org However, the specific use of this compound as a building block in such systems has not been reported in the scientific literature.

Development of Novel Chemical Probes and Markers (excluding biological markers)

The development of non-biological chemical probes or markers from this compound is not described in the current body of scientific work. While pyridine derivatives can be functionalized to act as sensors or probes for various chemical species, there are no published examples of this compound being employed for this purpose.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 2 Tolyl Pyridine Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry necessitate the development of synthetic pathways that are not only efficient but also environmentally benign. Future research should prioritize the development of more sustainable and atom-economical methods for the synthesis of 4-Bromo-2-(2-tolyl)pyridine and its derivatives.

Current synthetic strategies often rely on traditional cross-coupling reactions which, while effective, can generate significant waste. researchgate.net Exploring alternative, more atom-economical approaches is crucial. For instance, transition-metal-free methodologies, such as purple light-promoted radical coupling reactions of bromopyridines with Grignard reagents, offer a promising avenue for reducing reliance on heavy metal catalysts. acs.org This approach has been shown to be effective for the synthesis of various alkyl- and arylpyridines and could be adapted for the synthesis of this compound. acs.org

Furthermore, optimizing existing methods to improve their environmental footprint is a key research area. This includes the use of greener solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave irradiation. researchgate.netnih.gov The development of catalytic systems that can be recycled and reused without significant loss of activity would also represent a major step towards a more sustainable synthesis. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalyst-Free Couplings | Utilizes light promotion (e.g., purple light) with Grignard reagents. acs.org | Avoids transition metal catalysts, potentially reducing cost and environmental impact. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. researchgate.netnih.gov | Shorter reaction times, often leading to higher yields and cleaner reactions. |

| Aqueous Media Reactions | Utilizes water as a solvent for cross-coupling reactions. researchgate.net | Environmentally friendly and can simplify product isolation. |

| Reusable Catalytic Systems | Development of catalysts that can be recovered and reused multiple times. researchgate.net | Reduces waste and improves the overall cost-effectiveness of the synthesis. |

Exploration of Undiscovered Reactivity Modes and Functional Group Interconversions

The reactivity of the 4-bromo-2-arylpyridine scaffold is largely dominated by transformations at the bromine-substituted carbon. However, the interplay between the bromine atom, the pyridine (B92270) nitrogen, and the tolyl group likely gives rise to more subtle and currently undiscovered modes of reactivity.

Future investigations should aim to explore these uncharted territories. For example, the pyridyl radical, which can be generated from bromopyridines under photolytic conditions, could participate in a variety of novel carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Delving into the single-electron transfer (SET) mechanisms involving this compound could unveil new synthetic possibilities. acs.org

Furthermore, the selective functionalization of the tolyl ring or other positions on the pyridine core, while leaving the bromo-substituent intact for subsequent transformations, would significantly expand the synthetic utility of this building block. This could involve directed ortho-metalation strategies or the use of sterically demanding reagents to achieve site-selectivity.

Advanced Ligand Design for Highly Specific Catalytic Systems

The nitrogen atom of the pyridine ring in this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The electronic properties of the pyridine ring, influenced by both the bromo and tolyl substituents, can be fine-tuned to modulate the activity and selectivity of a coordinated metal center.

Future research should focus on the rational design of novel ligands based on the this compound scaffold for highly specific catalytic applications. By strategically modifying the tolyl group or introducing additional coordinating moieties, it may be possible to create ligands that excel in challenging cross-coupling reactions, C-H activation, or asymmetric catalysis. The bromo-substituent can also serve as a handle for anchoring the ligand to a solid support, facilitating catalyst recovery and reuse.

Deeper Computational Insights into Reaction Mechanisms and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules and materials. dntb.gov.uaresearchgate.net Applying these methods to this compound can provide profound insights that guide experimental work.

Future computational studies could focus on:

Elucidating Reaction Mechanisms: DFT calculations can be used to map the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates to provide a detailed understanding of the reaction mechanism. mdpi.com This knowledge can be used to optimize reaction conditions and predict the outcome of new transformations.

Predicting Electronic and Photophysical Properties: Computational modeling can predict the electronic structure, frontier molecular orbitals, and photophysical properties of molecules containing the this compound unit. This is particularly valuable for the design of new functional materials, such as those for organic light-emitting diodes (OLEDs) or sensors.

Understanding Ligand-Metal Interactions: DFT can be employed to study the nature of the bonding between this compound-based ligands and various metal centers. This can aid in the design of more effective and selective catalysts. researchgate.net

| Computational Method | Application in this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic and photophysical properties, and analysis of ligand-metal interactions. researchgate.netmdpi.com | Guides experimental design, accelerates the discovery of new reactions and materials. |

| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties and UV-Vis absorption spectra. | Informs the development of photoactive materials and photocatalytic systems. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions in condensed phases. | Provides insights into the behavior of materials and ligand-receptor interactions. |

Integration of this compound into Complex Chemical Architectures

The true value of a versatile building block like this compound is realized through its incorporation into larger, more complex molecules with specific functions. Future research should focus on integrating this moiety into a diverse range of chemical architectures.

Pharmaceutical Intermediates: The pyridine scaffold is a common feature in many biologically active compounds. researchgate.net The unique substitution pattern of this compound could be leveraged to synthesize novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). molkem.com The bromine atom provides a convenient point for further elaboration through cross-coupling reactions, allowing for the rapid generation of compound libraries for biological screening. mdpi.com

Functional Materials: The electronic properties of the 2-arylpyridine unit make it an attractive component for functional organic materials. By incorporating this compound into polymers or macrocycles, it may be possible to create new materials with interesting photophysical, electronic, or sensing properties. The bromo-substituent can be used to polymerize or to attach the molecule to surfaces.

Complex Natural Product Synthesis: The rigid structure and defined stereochemistry of the this compound core could be advantageous in the total synthesis of complex natural products. It could serve as a key fragment that is assembled early in the synthesis and then further elaborated.

By pursuing these future research directions, the scientific community can continue to unlock the synthetic potential of this compound, leading to innovations in sustainable chemistry, catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(2-tolyl)pyridine with high purity?

- Methodology : Utilize nickel-catalyzed reductive coupling of 2-halomethylpyridines (e.g., 2-bromo-5-methylpyridine) with aryl halides like 2-tolyl derivatives. Reaction conditions typically involve anhydrous solvents (e.g., DMF) at 80–100°C for 12–24 hours under nitrogen. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity . Alternatively, bromination of pre-functionalized pyridine intermediates using stannous chloride in HCl at 273 K followed by recrystallization (acetonitrile) achieves 90% yield .

Q. How can researchers ensure effective purification of this compound intermediates?

- Methodology : Combine solvent extraction (ethyl acetate) with drying agents (anhydrous Na₂SO₄) to remove impurities. Recrystallization in acetonitrile or ethanol-water mixtures enhances crystallinity. Monitor purity via GC or HPLC (>95% threshold) and confirm structural integrity using ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Employ NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns and bromine placement. Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 263.05). FT-IR identifies functional groups (C-Br stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How do reaction mechanisms differ between nickel-catalyzed coupling and direct bromination pathways?

- Methodology : Compare kinetic studies (time-resolved NMR) and DFT calculations to elucidate intermediates. Nickel-catalyzed pathways proceed via oxidative addition of aryl halides to Ni(0), forming Ni(II) complexes, followed by transmetallation and reductive elimination . Direct bromination involves electrophilic aromatic substitution (EAS) with Br₂/FeBr₃ or radical pathways under UV light, influenced by steric hindrance from the 2-tolyl group .

Q. How can crystallographic data resolve discrepancies in proposed hydrogen-bonding networks?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation. Refinement using programs like SHELXL reveals hydrogen-bond parameters (e.g., N–H···N distances of 2.85–3.10 Å). Compare with reported orthorhombic structures (Pca2₁ space group, a = 12.353 Å, b = 4.509 Å) to validate supramolecular interactions .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

- Methodology : Use directing groups (e.g., -NH₂, -OMe) to control regioselectivity in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). For C–H activation, employ Pd(OAc)₂ with ligands like PPh₃ in acetic acid at 120°C. Monitor reaction progress via TLC and adjust stoichiometry to suppress homocoupling .

Q. How do solvent polarity and temperature affect the stability of this compound in storage?

- Methodology : Conduct accelerated stability studies under varied conditions (e.g., 25°C/60% RH vs. 40°C/75% RH). Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., debromination). Store in amber vials under inert gas (Ar) with desiccants to minimize moisture absorption .

Contradictions and Data Gaps

Q. Why do reported yields for bromination vary across studies (70–90%)?

- Analysis : Discrepancies arise from differences in brominating agents (Br₂ vs. NBS), solvent systems (CHCl₃ vs. DCM), and substrate pre-activation. For example, FeBr₃-catalyzed reactions in DCM achieve higher regioselectivity but lower yields due to steric effects from the 2-tolyl group .

Q. How reliable are computational models for predicting reactivity of brominated pyridines?

- Analysis : Validate DFT-predicted transition states (e.g., NPA charges, Fukui indices) with experimental kinetic isotope effects (KIE). For this compound, discrepancies in C–Br bond dissociation energies (BDEs) suggest limitations in accounting for π-π stacking interactions .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for nickel-catalyzed reactions to prevent catalyst deactivation.

- Purification : Use gradient elution in chromatography to separate brominated isomers.

- Crystallography : Optimize crystal growth via slow evaporation in mixed solvents (e.g., MeOH/CHCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.